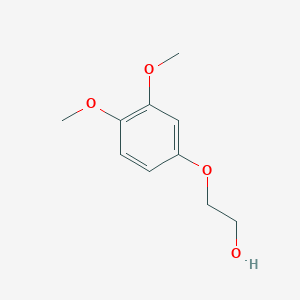

2-(3,4-Dimethoxyphenoxy)ethanol

Description

Structure

3D Structure

Properties

CAS No. |

61711-86-2 |

|---|---|

Molecular Formula |

C10H14O4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenoxy)ethanol |

InChI |

InChI=1S/C10H14O4/c1-12-9-4-3-8(14-6-5-11)7-10(9)13-2/h3-4,7,11H,5-6H2,1-2H3 |

InChI Key |

JFRGBSJZRDLEDI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)OCCO)OC |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies for 2 3,4 Dimethoxyphenoxy Ethanol and Analogues

Reduction of Carbonyl Precursors

This approach entails the synthesis of an intermediate containing a carbonyl group, such as an aldehyde or an ester, which is then reduced to the primary alcohol of the target molecule. For instance, 2-(3,4-dimethoxyphenoxy)acetaldehyde or ethyl 2-(3,4-dimethoxyphenoxy)acetate can serve as precursors.

The reduction of these carbonyl compounds can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones to alcohols. ijcea.org For the reduction of esters, a more powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically required.

| Precursor | Reducing Agent | Solvent | Product |

| 2-(3,4-Dimethoxyphenoxy)acetaldehyde | NaBH4 | Methanol (B129727)/Ethanol (B145695) | 2-(3,4-Dimethoxyphenoxy)ethanol |

| Ethyl 2-(3,4-dimethoxyphenoxy)acetate | LiAlH4 | Diethyl ether/THF | This compound |

This table illustrates common reduction strategies for forming the ethanol moiety.

Catalytic Hydrogenation Methods

Catalytic hydrogenation offers a green and efficient alternative for the reduction of carbonyl precursors. A notable example is the synthesis of 1-(3,4-dimethoxyphenyl)ethanol (B1196505) by the reduction of 3,4-dimethoxyacetophenone using a Raney-nickel catalyst under hydrogen pressure. google.com While this produces a secondary alcohol, similar principles can be applied to the reduction of a suitable precursor to yield this compound.

The reaction conditions, including the choice of catalyst (e.g., Raney-nickel, palladium on carbon), solvent, temperature, and hydrogen pressure, are crucial for achieving high conversion and selectivity. google.comnih.gov For instance, the hydrogenation of 3,4-dimethoxyacetophenone to 1-(3,4-dimethoxyphenyl)ethanol has been successfully carried out using a Raney-nickel catalyst in an aqueous medium at temperatures between 50-100°C and pressures of 5-10 bar. google.com

Multi Step Synthesis Design for Complex Derivatives

Chemo- and Regioselective Synthesis Considerations

The preparation of this compound often starts from 3,4-dimethoxyphenol (B20763) (a derivative of guaiacol). A primary challenge in the synthesis of this and related phenoxyethanol (B1677644) derivatives is controlling selectivity, particularly when other reactive functional groups are present (chemoselectivity) and directing the reaction to the desired position on the aromatic ring (regioselectivity).

The Williamson ether synthesis is a cornerstone method for preparing ethers. masterorganicchemistry.comyoutube.com This SN2 reaction typically involves an alkoxide or phenoxide nucleophile reacting with a primary alkyl halide. masterorganicchemistry.comlibretexts.org In the context of this compound, this would involve the reaction of the sodium or potassium salt of 3,4-dimethoxyphenol with 2-chloroethanol (B45725) or a similar 2-haloethanol. google.comgoogle.com

A significant consideration is the potential for competing reactions. Since the phenoxide is a potent nucleophile, O-alkylation (ether formation) is generally favored over C-alkylation (formation of a new carbon-carbon bond on the aromatic ring). However, the choice of solvent can significantly impact the regioselectivity. For instance, studies on similar Williamson ether syntheses have shown that solvents like acetonitrile (B52724) can lead to high O-alkylation to C-alkylation ratios (e.g., 97:3), whereas solvents like methanol (B129727) can decrease this selectivity (e.g., 72:28). rsc.org

When starting with catechols or other polyphenols, selective mono-etherification presents a notable challenge. To achieve regioselectivity, one might employ protecting groups or exploit the differential acidity of the hydroxyl groups. Another strategy involves using hindered bases or forming hindered salts of the catechol to sterically prevent reaction at one of the hydroxyl groups. unibo.it

The reaction of phenols with ethylene (B1197577) oxide is another common industrial method for producing phenoxyethanol derivatives. google.comgoogle.com This reaction is typically catalyzed by a base, such as sodium hydroxide. unibo.it A key challenge here is to control the degree of ethoxylation. The initial product, 2-phenoxyethanol, can itself react with ethylene oxide to form undesired by-products like 2-(2-phenoxyethoxy)ethanol. google.com Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the mono-ethoxylated product.

Table 1: Comparison of Solvents on Regioselectivity in Williamson Ether Synthesis

| Solvent | O-Alkylation : C-Alkylation Ratio | Reference |

|---|---|---|

| Acetonitrile | 97 : 3 | rsc.org |

Emerging Synthetic Technologies for Improved Efficiency

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and cost-effective methods for the synthesis of phenoxyethanol and its analogues. These emerging technologies often address the limitations of traditional methods, such as harsh reaction conditions, difficult catalyst recovery, and the formation of unwanted by-products.

Solvent-free reaction conditions represent another "green" approach. The etherification of phenols has been successfully performed using solid bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) without a solvent. researchgate.net This method is not only environmentally friendly but can also lead to high purity and excellent yields of the corresponding ethers at lower temperatures. researchgate.net

Furthermore, continuous flow chemistry is an emerging technology with the potential to improve the synthesis of fine chemicals. acs.org While specific applications to this compound are not widely documented, flow reactors offer superior control over reaction parameters such as temperature and mixing, which can lead to improved selectivity and yields. This technology could be particularly beneficial for exothermic reactions like the ethoxylation of phenols, minimizing the formation of by-products.

The use of alternative alkylating agents is also being explored. For example, dialkyl carbonates can be used for the alkylation of phenolics. rsc.org These reagents are considered more environmentally benign than traditional alkyl halides.

Table 2: Modern Catalytic Approaches for Phenoxyethanol Synthesis

| Catalyst System | Reactants | Key Advantages | Reference(s) |

|---|---|---|---|

| Na-Mordenite | Phenol, Ethylene Carbonate | Heterogeneous catalyst, easy recovery, high selectivity | rsc.org, google.com |

Advanced Spectroscopic and Analytical Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule. For 2-(3,4-Dimethoxyphenoxy)ethanol, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the two methoxy (B1213986) groups, and the ethoxy side chain.

The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would appear in the downfield region (typically 6.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The two methoxy groups (-OCH₃) would likely appear as sharp singlets, potentially with slightly different chemical shifts. The protons of the ethanol (B145695) side chain (-O-CH₂-CH₂-OH) would present as two distinct multiplets, coupled to each other. The hydroxyl (-OH) proton would appear as a broad or sharp singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

Interactive Data Table: Predicted ¹H NMR Signals for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.5 - 6.9 | Multiplet | 3H |

| -O-CH ₂-CH₂-OH | ~4.1 | Triplet | 2H |

| -O-CH₂-CH ₂-OH | ~3.9 | Triplet | 2H |

| -OCH ₃ | ~3.8 | Singlet | 6H |

| -OH | Variable | Singlet (broad) | 1H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show signals for the six aromatic carbons, with those bonded to oxygen atoms appearing at lower field (higher ppm values). The two carbons of the ethoxy side chain and the two carbons of the methoxy groups would also be clearly distinguishable. The chemical shifts provide insight into the electronic environment of each carbon atom.

Specific, experimentally verified ¹³C NMR data for this compound is not available in the searched literature. A predicted data table is provided below to illustrate the expected signals.

Interactive Data Table: Predicted ¹³C NMR Signals for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 140 - 155 |

| Aromatic C-H / C-C | 100 - 125 |

| -O-C H₂-CH₂-OH | ~70 |

| -O-CH₂-C H₂-OH | ~61 |

| -OC H₃ | ~56 |

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. docbrown.info For this compound, a key cross-peak would be expected between the two methylene (B1212753) groups of the ethanol side chain (-O-CH₂ -CH₂ -OH), confirming their connectivity. nist.gov

HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment shows correlations between protons and the carbon atoms they are directly attached to. docbrown.info An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, connecting the methylene proton signals to their respective methylene carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. docbrown.info This is invaluable for piecing together the molecular structure. For instance, HMBC would show correlations from the methoxy protons to the aromatic carbons they are attached to, and from the aromatic protons to neighboring carbons, confirming the substitution pattern on the benzene ring.

Detailed experimental 2D NMR data for this compound is not present in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like alcohols, often resulting in the formation of protonated molecules [M+H]⁺ or adducts with salts (e.g., [M+Na]⁺). For this compound (Molecular Weight: 198.22 g/mol ), an ESI-MS spectrum would be expected to show a prominent ion corresponding to its molecular weight.

Specific ESI-MS fragmentation data for this compound is not documented in the searched sources. A table of expected ions is presented below.

Interactive Data Table: Predicted ESI-MS Ions for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 199.09 | Protonated Molecule |

| [M+Na]⁺ | 221.07 | Sodium Adduct |

| [M+K]⁺ | 237.05 | Potassium Adduct |

MALDI-TOF is another soft ionization technique, often used for analyzing larger or less volatile molecules. The sample is co-crystallized with a matrix, which absorbs the laser energy and facilitates ionization of the analyte, typically forming singly charged ions. The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio. While often used for macromolecules, it can be applied to smaller organic compounds. The resulting spectrum would similarly be expected to show an ion corresponding to the molecular weight of this compound.

No specific MALDI-TOF MS data for this compound could be located in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS)

No specific HRMS data, including exact mass measurements or fragmentation patterns for this compound, were found in the public domain. This technique would be crucial for confirming its elemental composition with high accuracy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Detailed experimental IR and Raman spectra, which would identify characteristic vibrational modes of the functional groups present in this compound (such as C-O-C ether linkages, aromatic C-H bonds, and the terminal O-H group), are not available.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption profile of this compound, including its maximum absorption wavelengths (λmax) which are indicative of electronic transitions within the molecule, could not be located.

Chromatographic Methods for Purity and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Specific GC-MS analytical methods, including retention times, column types, and mass fragmentation data for the identification and quantification of this compound, are not documented in available scientific literature.

High-Performance Liquid Chromatography (HPLC)

Similarly, there is a lack of published HPLC methods detailing the separation, detection, and quantification of this compound, which would include information on suitable columns, mobile phases, and detector settings.

Theoretical and Computational Chemistry Studies on 2 3,4 Dimethoxyphenoxy Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties from the ground state electron density.

Geometry optimization is a fundamental computational procedure aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process determines the most stable three-dimensional structure, providing key information on bond lengths, bond angles, and dihedral angles.

For a molecule like 2-(3,4-Dimethoxyphenoxy)ethanol, conformational analysis is crucial due to the rotational freedom around several single bonds, particularly the C-O and C-C bonds of the ethanol (B145695) and phenoxy linkages. Different conformations can have significantly different energies, and identifying the global minimum energy conformation is essential for understanding the molecule's behavior. Computational methods, often using force fields like UFF for pre-optimization followed by more accurate DFT calculations (e.g., with the B3LYP functional and a 6-31G(d,p) basis set), can be used to explore the conformational landscape and identify the most stable structures. The stability of different conformers is often influenced by steric hindrances, such as 1,3-diaxial interactions in cyclic systems, and intramolecular hydrogen bonding, which could potentially occur between the hydroxyl group and the ether oxygens in this compound.

Table 1: Example of Geometric Parameters Calculated via DFT (Note: This table is illustrative and does not represent actual data for this compound.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C | C | - | - | 1.54 |

| C | O | - | - | 1.43 | |

| Bond Angle (°) | C | O | H | - | 109.5 |

| C | C | O | - | 107.8 | |

| Dihedral Angle (°) | H | O | C | C | 180.0 |

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily excited. This energy gap can be correlated with the wavelengths of light a molecule absorbs, as determined by UV-Vis spectroscopy. For this compound, the HOMO would likely be localized on the electron-rich dimethoxy-substituted benzene (B151609) ring, while the LUMO would be distributed over the aromatic system and the side chain.

Table 2: Example of Frontier Orbital Energies and Energy Gap (Note: This table is illustrative and does not represent actual data for this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.62 |

| LUMO Energy | -0.60 |

| HOMO-LUMO Gap (ΔE) | 6.02 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate the most negative potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. In this compound, these would likely be found around the oxygen atoms of the hydroxyl and ether groups.

Blue regions represent the most positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a primary positive site.

Green regions denote areas of neutral or near-zero potential.

The MEP surface provides valuable insights into intermolecular interactions, such as hydrogen bonding, and helps identify the sites where a molecule is most likely to interact with other chemical species, including biological receptors.

Key descriptors include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2. This measures the molecule's ability to attract electrons.

Chemical Potential (μ): μ = -χ. It represents the "escaping tendency" of electrons from a system.

Chemical Hardness (η): η = (I - A) / 2. Hardness is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): S = 1 / (2η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons, classifying it as a strong or marginal electrophile.

These descriptors are instrumental in predicting the stability and reactivity trends of molecules.

Table 3: Example of Calculated Global Reactivity Descriptors (Note: This table is illustrative and does not represent actual data for this compound.)

| Descriptor | Symbol | Formula | Example Value (eV) |

| Ionization Potential | I | -EHOMO | 6.62 |

| Electron Affinity | A | -ELUMO | 0.60 |

| Chemical Hardness | η | (I - A) / 2 | 3.01 |

| Electronegativity | χ | (I + A) / 2 | 3.61 |

| Electrophilicity Index | ω | μ² / (2η) | 2.16 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time-dependent behavior of molecules, including their conformational changes and interactions with their environment, such as a solvent.

For a molecule like this compound, MD simulations are particularly useful for studying its behavior in solution. By placing the molecule in a simulation box with explicit solvent molecules (e.g., water or ethanol), researchers can investigate key intermolecular interactions.

Simulations can reveal the structure of the solvent around the solute molecule, identifying the formation and dynamics of hydrogen bonds between the solute's hydroxyl and ether groups and the solvent molecules. For example, in an aqueous solution, one could analyze the radial distribution functions between the oxygen atoms of the solute and the hydrogen atoms of water to characterize the hydration shell. These simulations also provide insights into how the solute affects the solvent's structure, such as the potential disruption or enhancement of the solvent's hydrogen bond network. This information is critical for understanding solubility, diffusion, and how the molecule will behave in a complex liquid environment.

Conformational Dynamics and Stability

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in determining its physical and chemical properties. For a flexible molecule like this compound, which possesses several rotatable single bonds, a multitude of conformations are possible. Understanding the relative energies and the barriers to interconversion between these conformers is crucial for a comprehensive understanding of its behavior.

Computational chemistry provides powerful tools to investigate these conformational landscapes. Techniques such as molecular mechanics and quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule. These studies aim to identify the most stable conformers, which correspond to energy minima on this surface, and the transition states that connect them.

Computational Approaches to Reaction Mechanism Prediction

Beyond its static conformational properties, the reactivity of this compound is a key area of investigation. Computational chemistry offers invaluable insights into the pathways of chemical reactions, allowing for the prediction of reaction mechanisms, transition states, and reaction kinetics. These theoretical investigations can complement and guide experimental studies.

Methods such as DFT and ab initio calculations are used to model the course of a reaction. By identifying the structures of reactants, products, and, most importantly, the high-energy transition states that lie between them, a complete reaction profile can be constructed. This profile reveals the activation energy of the reaction, which is a critical determinant of the reaction rate.

As with conformational analysis, specific computational studies detailing the reaction mechanisms of this compound are not widely reported. However, the types of reactions this molecule would undergo can be predicted based on its functional groups. For example, the primary alcohol can undergo oxidation or esterification. The aromatic ring can be subject to electrophilic substitution, with the directing effects of the methoxy (B1213986) and phenoxy groups influencing the position of substitution.

A computational study on a specific reaction, for instance, the oxidation of the alcohol to an aldehyde or carboxylic acid, would involve the following steps:

Reactant and Product Optimization: The geometries of this compound and the corresponding oxidized product would be optimized to find their lowest energy structures.

Transition State Search: A search for the transition state structure connecting the reactant and product would be performed. This involves finding a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is typically performed to ensure that the identified transition state correctly connects the desired reactant and product.

Through these computational approaches, a detailed, atomistic understanding of the reaction mechanism can be achieved, providing valuable information that is often difficult to obtain through experimental means alone.

Applications and Advanced Materials Science Leveraging the Dimethoxyphenoxyethanol Scaffold

Incorporation into Phthalocyanine (B1677752) Derivatives

Phthalocyanines are large, aromatic macrocyclic compounds that have garnered significant interest due to their extended π-electron systems, which are conducive to a range of electronic and optical applications. rsc.orgnih.gov The introduction of substituents, such as the 2-(3,4-dimethoxyphenoxy)ethoxy group, onto the phthalocyanine periphery allows for the fine-tuning of their properties.

The synthesis of substituted phthalocyanines often begins with the preparation of substituted phthalonitriles. researchgate.netnih.gov A common method involves the nucleophilic aromatic displacement of a nitro group from a starting material like 4-nitrophthalonitrile. researchgate.net In this process, the hydroxyl group of 2-(3,4-dimethoxyphenoxy)ethanol reacts with the phthalonitrile (B49051) derivative, leading to the formation of a new phthalonitrile precursor bearing the dimethoxyphenoxyethoxy substituent. This substituted phthalonitrile then undergoes cyclotetramerization, a process where four of the nitrile molecules condense to form the larger phthalocyanine macrocycle. nih.govnih.gov

Table 1: Synthesis of Substituted Phthalonitriles

| Starting Material | Reagent | Product |

| 4-Nitrophthalonitrile | This compound | 4-(2-(3,4-Dimethoxyphenoxy)ethoxy)phthalonitrile |

This interactive table summarizes the key components in the synthesis of the phthalonitrile precursor.

The central cavity of the phthalocyanine macrocycle can chelate a wide variety of metal ions, forming metallophthalocyanines. nih.govresearchgate.net The electronic properties of these complexes are influenced by both the central metal and the peripheral substituents. By incorporating the 2-(3,4-dimethoxyphenoxy)ethoxy group, the electron-donating nature of the methoxy (B1213986) groups can modulate the electron density of the entire macrocycle. This, in turn, affects the energy levels of the molecular orbitals, leading to tunable absorption and emission spectra. scirp.org The choice of the central metal ion further refines these properties, allowing for the design of materials with specific electronic characteristics for various applications. researchgate.net

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that utilizes a photosensitizer, or dye, to absorb light and inject electrons into a wide-bandgap semiconductor. nih.govrsc.org Phthalocyanines, with their strong absorption in the visible and near-infrared regions, are promising candidates for use as sensitizers in DSSCs. rsc.org The introduction of the 2-(3,4-dimethoxyphenoxy)ethoxy substituent can enhance the performance of these dyes. The bulky nature of the substituent can help to suppress dye aggregation on the semiconductor surface, which is a common issue that can lead to reduced efficiency. nih.gov Furthermore, the electronic effects of the substituent can be engineered to improve the charge transfer processes within the solar cell, ultimately leading to higher power conversion efficiencies. researchgate.netnih.gov

Nonlinear optical (NLO) materials exhibit a change in their optical properties, such as refractive index or absorption coefficient, in response to intense incident light. rsc.org Phthalocyanines and their derivatives are known to possess significant third-order NLO properties due to their extensive π-conjugated systems. rsc.orgnih.gov The tailorability of the phthalocyanine structure allows for the optimization of these NLO responses. rsc.org The incorporation of the 2-(3,4-dimethoxyphenoxy)ethoxy group can enhance the NLO properties by increasing the electron-donating character of the substituents, which in turn can lead to a larger nonlinear absorption and refraction. Materials with strong NLO properties are of interest for applications such as optical limiting, which protects sensitive optical components from high-intensity laser damage. nih.gov

Development of Novel Specialty Chemicals

Beyond the realm of phthalocyanines, the this compound moiety is a building block for other novel specialty chemicals with tailored properties.

The dimethoxyphenoxy group itself is a chromophore that can be incorporated into various molecular architectures to create materials with specific optical properties. The synthesis of polymers or other macromolecules containing this unit can lead to materials with customized refractive indices, absorption spectra, and fluorescence characteristics. researchgate.net These materials could find use in applications such as optical films, coatings, and specialty lenses where precise control over light interaction is crucial.

Compounds for Electronic Device Applications

While this compound is not directly used as a functional material in commercial electronic devices, its core "dimethoxyphenoxy" structural element is a component of larger, more complex organic molecules synthesized for applications in organic electronics. researchgate.net The development of solution-processable conducting polymers is a significant area of research, aiming to replace toxic solvents with more environmentally friendly options like alcohols. nih.gov The principles guiding the design of these materials often involve tuning the electronic properties of polymer building blocks. The dimethoxy substitution pattern on a phenyl ring, as seen in this compound, is a common strategy to create electron-rich aromatic units. These units can be incorporated into larger polymer backbones or used as side chains to influence properties like conductivity, solubility, and stability, which are critical for devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells. researchgate.net

Application in Lignin (B12514952) Valorization Processes

The most significant application of this compound is in the field of lignin valorization. Lignin is a vast, renewable source of aromatic chemicals, but its complex and robust structure makes it difficult to break down into useful components. rsc.org The most common linkage within lignin is the β-O-4 aryl ether bond. rsc.orgnih.gov this compound and structurally similar molecules like guaiacylglycerol-β-guaiacyl ether serve as "model compounds" that contain this key bond, allowing researchers to study cleavage reactions under controlled conditions. acs.orgresearchgate.netresearchgate.net Understanding how to efficiently break this bond is fundamental to converting raw lignin into valuable platform chemicals. nih.gov

Chemical Research on Lignin Cleavage Agents

Research into lignin breakdown focuses on developing effective catalysts and reaction conditions to selectively cleave the β-O-4 ether linkage. Various catalytic systems are tested on model compounds like this compound and its derivatives to gauge their efficiency.

For instance, studies have explored the use of noble metal catalysts, such as palladium on carbon (Pd/C), for the hydrogenolysis of lignin model compounds. acs.orgresearchgate.net In one study, the catalytic transfer hydrogenolysis of a related non-phenolic model compound, 3,4-dimethoxybenzyl alcohol, was achieved with high conversion using a palladium nanoparticle catalyst, demonstrating a pathway to selectively cleave C-O bonds. nih.gov Other research has investigated the use of vanadium catalysts, which have shown the ability to break C-O bonds in dimethoxyphenols even in water, avoiding the need for high-pressure hydrogen or organic solvents. researchgate.net

Enzymatic approaches are also a key area of research. A three-enzyme system involving a Cα-dehydrogenase, a β-etherase, and a glutathione (B108866) lyase has been shown to cleave the β-O-4 bond in model substrates, offering a green, biocatalytic route to lignin monomer production. rsc.org The performance of various catalysts in cleaving the β-O-4 bond in model compounds is a critical measure of their potential for industrial-scale lignin valorization.

Table 1: Catalytic Systems for Cleavage of Lignin Model Compounds

| Catalyst System | Model Compound Type | Key Finding | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | 2-Phenoxy-1-phenylethanol (B2873073) | Effective for C–O ether bond cleavage through a dehydrogenation-cleavage-hydrogenation pathway. | acs.org |

| Vanadium Metal | 2,6-dimethoxyphenol | Catalyzes C-O bond cleavage in water without external hydrogen, achieving 89.5% conversion at 280°C. | researchgate.net |

| LigD/LigF/LigG Enzymes | Guaiacylglycerol-β-guaiacyl ether type | Enzymatic cascade successfully cleaves the β-O-4 linkage for monomer release. | rsc.org |

| Palladium on Nitrogen-doped Carbon (Pd/CNx) | 3,4-dimethoxybenzyl alcohol | Achieved nearly 100% conversion in selective hydrodeoxygenation under mild conditions. | nih.gov |

Mechanisms of Delignification and Biomass Conversion

Studies using this compound and its analogs have been crucial in elucidating the chemical mechanisms of delignification. The cleavage of the β-O-4 linkage can proceed through different pathways depending on the reaction conditions.

Under certain high-boiling solvent pulping conditions (e.g., 1,4-butanediol (B3395766) at 180°C), research on guaiacylglycerol-β-guaiacyl ether suggests that the β-O-4 linkage cleaves homolytically. researchgate.net This process involves the formation of a quinone methide intermediate, which then splits into phenoxy radicals. These reactive radicals can then recombine to form various smaller products. researchgate.net

In contrast, catalytic processes often follow different routes. For example, density functional theory calculations combined with experiments for the cleavage of 2-phenoxy-1-phenylethanol over a palladium catalyst surface showed a mechanism involving initial dehydrogenation at the α-carbon, followed by further dehydrogenation and tautomerization before the final C–O ether bond cleavage occurs. acs.org Acid-catalyzed organosolv processes also rely on the solvolytic cleavage of β-aryl ether bonds as a major reaction pathway. researchgate.net

These mechanistic insights, gained from model compound studies, are essential for optimizing biomass conversion processes, improving the yield of desired aromatic monomers, and designing more efficient and selective catalysts for creating a sustainable, circular bio-economy. researchgate.net

Structure Activity Relationship Sar and Derivatives in Chemical Synthesis Research

Synthesis and Characterization of Novel Derivatives Bearing the 2-(3,4-Dimethoxyphenoxy)ethanol Moiety

The synthesis of new chemical entities incorporating the this compound framework is a cornerstone of ongoing research. These synthetic efforts often involve multi-step reaction sequences to append various functional groups and heterocyclic systems to the core scaffold. For instance, novel 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene have been synthesized, and their physicochemical properties evaluated. nih.gov These studies have revealed that while many of these derivatives exhibit good solubility at neutral and acidic pH, their microsomal stability and permeability vary, offering a diverse range of pharmacokinetic profiles. nih.gov

The characterization of these newly synthesized compounds is a critical step, employing a range of analytical techniques to confirm their structure and purity. High-performance liquid chromatography (HPLC) is routinely used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide detailed structural information. For example, the synthesis of 2-(3,4-Dimethoxyphenoxy)-N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)ethanamine was confirmed by ¹H-NMR and the product was obtained in a 76% yield as an oil. nih.gov

Systematic Structural Modifications for Modulating Chemical Reactivity

Systematic structural modifications of the this compound molecule are a key strategy for modulating its chemical reactivity and biological activity. These modifications can involve altering the substitution pattern on the phenyl ring, modifying the ethanol (B145695) side chain, or introducing new functional groups. For example, the introduction of different substituents on the phenyl ring can influence the electron density and, consequently, the reactivity of the entire molecule.

The goal of these modifications is to establish a clear structure-activity relationship (SAR), which provides a roadmap for designing more potent and selective compounds. By correlating specific structural changes with observed effects, chemists can make informed decisions about which modifications are most likely to lead to desired outcomes.

Exploration of Benzimidazole (B57391) Derivatives with Dimethoxyphenoxy Phenyl Moieties

The fusion of the this compound scaffold with the benzimidazole ring system has yielded a rich area of chemical exploration. Benzimidazoles are a privileged scaffold in medicinal chemistry, and their combination with the dimethoxyphenoxy moiety has led to the development of compounds with a wide range of biological activities. The synthesis of these derivatives often involves the condensation of a substituted o-phenylenediamine (B120857) with a carboxylic acid or aldehyde bearing the dimethoxyphenoxy group. nih.govresearchgate.net

SAR studies on these benzimidazole derivatives have revealed that the position and nature of substituents on both the benzimidazole ring and the phenyl ring play a crucial role in determining their activity. For instance, the introduction of a phenylpropyl group at the N1 position of the benzimidazole ring has been shown to enhance antiproliferative action. nih.gov Furthermore, the presence of specific substituents, such as a trifluoromethyl group at the C-6 position of the benzimidazole moiety and a fluoro group on the phenyl ring, has been found to be crucial for high activity in certain contexts. nih.gov

Table 1: Examples of Benzimidazole Derivatives and their SAR Insights

| Compound ID | Modification | Key SAR Finding | Reference |

| 37j | Phenylpropyl substituent on 1H-benzimidazole | Increased antiproliferative action | nih.gov |

| 140a-g | Ethyl sulfone fragment | Necessary for high activity | nih.gov |

| 83a, 83b | N,2,6-trisubstituted 1H-benzimidazole | Synthesized via microwave-assisted condensation | nih.gov |

| 132 | Benzimidazole-tethered pyrazole | 4-fluorophenyl moiety increased efficacy | nih.gov |

Investigation of 1,4-Dioxane (B91453) Compounds Containing Dimethoxyphenoxy Functionalities

The 1,4-dioxane ring system, a heterocyclic ether, has been incorporated into derivatives of this compound to explore new chemical space. wikipedia.org The synthesis of these compounds often involves the reaction of a suitably functionalized 1,4-dioxane intermediate with a derivative of this compound. nih.govenamine.net For example, 2-(3,4-Dimethoxyphenoxy)-N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)ethanamine has been prepared by reacting an iodo or tosyl derivative of 1,4-dioxane with the appropriate amine in 2-methoxyethanol. nih.gov

Synthesis of Thiohydantoin Derivatives with Related Dimethoxyphenylethyl Structures

While not directly containing the this compound moiety, the synthesis of thiohydantoin derivatives from the closely related 2-(3,4-dimethoxyphenyl)ethylamine provides valuable insights into the chemical transformations of this structural class. The synthesis of these derivatives typically involves the reaction of the corresponding isothiocyanate with an amino acid or its ester, followed by cyclization.

These synthetic studies are important for understanding the reactivity of the dimethoxyphenylethyl core and for generating a diverse range of compounds for biological screening. The thiohydantoin ring system is a well-known pharmacophore, and its combination with the dimethoxyphenylethyl scaffold has the potential to yield novel compounds with interesting biological properties.

Computational SAR Studies for Guiding Chemical Design

In addition to experimental synthesis and testing, computational methods are increasingly being used to guide the design of new derivatives of this compound. These in silico studies, which include quantitative structure-activity relationship (QSAR) modeling and molecular docking, can help to predict the activity of new compounds before they are synthesized, saving time and resources.

By building computational models that relate the structural features of a series of compounds to their biological activity, researchers can identify the key molecular properties that are important for a desired effect. This information can then be used to design new compounds with improved properties. For example, molecular docking studies have been used to understand the binding of benzimidazole derivatives to their biological targets, providing insights that can be used to design more potent and selective inhibitors. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(3,4-Dimethoxyphenoxy)ethanol with high purity?

- Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, reacting 3,4-dimethoxyphenol with ethylene carbonate under controlled conditions (140°C, 6 hours) yields this compound with high efficiency . Purification typically involves recrystallization from ethanol or column chromatography to achieve >95% purity. Characterization via NMR (¹H/¹³C) and HPLC is critical to confirm structural integrity .

Q. How can researchers distinguish between stereoisomers of structurally related compounds during synthesis?

- Answer : Stereochemical assignments are achieved using coupling constants () in NMR. For example, erythro and threo diastereomers exhibit distinct -values (e.g., 3.7 Hz vs. 7.5 Hz for related β-O-4 lignin models). HPLC elution order further differentiates isomers, with erythro forms often eluting earlier than threo forms .

Q. What analytical techniques are essential for characterizing this compound?

- Answer :

- NMR Spectroscopy : Assign chemical shifts for methoxy ( ppm), phenoxy protons ( ppm), and ethanol moieties ( ppm) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 280 nm) to assess purity and resolve impurities.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., for ) .

Advanced Research Questions

Q. How do steric and electronic effects influence the acid hydrolysis kinetics of this compound derivatives?

- Answer : Substituents like α-ethyl groups alter hydrolysis rates by stabilizing transition states. For example, introducing an α-ethyl group in β-O-4 lignin models increases the hydrolysis rate constant () by 1.2-fold due to steric hindrance reduction. Kinetic studies in aqueous ethanol (pH 2–4, 80°C) reveal pseudo-first-order behavior, monitored via HPLC or UV-Vis .

Q. What enzymatic pathways degrade this compound in ligninolytic systems?

- Answer : Fungal enzymes like laccase and Mn(II)-peroxidase catalyze oxidative cleavage of the β-O-4 ether bond. For non-phenolic analogs (e.g., 1-(4-ethoxy-3-methoxyphenyl)-propanediol), degradation proceeds via C4-O cleavage and aromatic ring opening. Phenolic analogs undergo alkyl-aryl cleavage, producing veratric acid and glyoxylic acid as intermediates .

Q. How can researchers design experiments to resolve contradictions in reported biological activities of methoxyphenoxy derivatives?

- Answer :

- Dose-Response Studies : Test across a wide concentration range (0.1–100 µM) to identify biphasic effects.

- Receptor Binding Assays : Use radioligand displacement (e.g., -serotonin) to assess affinity for neurotransmitter receptors.

- Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .

Methodological Considerations

Q. What solvent systems optimize the solubility and stability of this compound in biological assays?

- Answer : The compound is soluble in DMSO (up to 50 mM), ethanol, and acetone. For aqueous stability, use buffered solutions (pH 6–8) with 0.1% Tween-80 to prevent aggregation. Avoid prolonged exposure to light or acidic conditions (pH < 5) to minimize ether bond hydrolysis .

Q. How can computational modeling predict the reactivity of this compound in radical-mediated reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) estimate bond dissociation energies (BDEs) for the C-O ether bond (~65 kcal/mol). Molecular dynamics simulations further reveal solvent effects on radical intermediates during lignin depolymerization .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antioxidant activity of methoxyphenoxy derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.